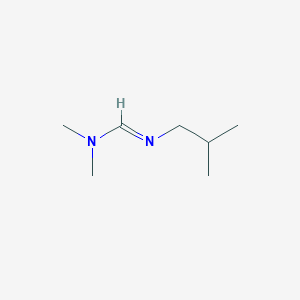
Formamidine, 1-isobutyl-3,3-dimethyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Formamidine, 1-isobutyl-3,3-dimethyl can be synthesized through various methods. One common method involves the reaction of aniline derivatives with ethyl orthoformate in the presence of an acid catalyst . Another method includes the hydrogenation of carbodiimides using catalysts like palladium hydroxide or Raney nickel .
Industrial Production Methods: Industrial production of formamidines often involves the use of solid acid catalysts such as sulfonated rice husk ash (RHA-SO3H) to promote the reaction between aromatic amines and ethyl orthoformate . This method is efficient and yields high purity products.
化学反应分析
Types of Reactions: Formamidine, 1-isobutyl-3,3-dimethyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines.
科学研究应用
Chemistry: Formamidine, 1-isobutyl-3,3-dimethyl is used as a precursor in the synthesis of various organic compounds. It serves as a protecting group for primary amines and as an auxiliary in asymmetric synthesis .
Biology and Medicine: In biological research, formamidines are used in the synthesis of medicinally important compounds such as quinolone antibiotics and cancer chemotherapeutic agents . They also play a role in gene delivery systems due to their ability to form stable complexes with DNA .
Industry: Industrially, formamidines are used in the production of pesticides and antimalarial reagents . They are also employed in the synthesis of dyes and pigments.
作用机制
The mechanism of action of formamidine, 1-isobutyl-3,3-dimethyl involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. These interactions facilitate the formation of stable complexes with other molecules, which can then undergo further chemical transformations .
相似化合物的比较
Formamidine, 1-butyl-3,3-dimethyl: This compound has a similar structure but with a butyl group instead of an isobutyl group.
N,N-Dimethyl-N’-butyl-formamidine: Another similar compound with a butyl group and dimethyl substitution.
Uniqueness: Formamidine, 1-isobutyl-3,3-dimethyl is unique due to its specific isobutyl substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts.
属性
CAS 编号 |
67161-18-6 |
|---|---|
分子式 |
C7H16N2 |
分子量 |
128.22 g/mol |
IUPAC 名称 |
N,N-dimethyl-N'-(2-methylpropyl)methanimidamide |
InChI |
InChI=1S/C7H16N2/c1-7(2)5-8-6-9(3)4/h6-7H,5H2,1-4H3 |
InChI 键 |
HWEIPIXVVKGYFO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN=CN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















